AZD8055

描述

AZD-8055 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin kinase. The mammalian target of rapamycin kinase is a serine/threonine kinase that belongs to the phosphatidylinositol 3-kinase-like kinase superfamily. It functions as a central controller of cell growth, cell survival, and autophagy by sensing mitogen, energy, and nutrient levels .

准备方法

AZD-8055 的合成涉及多个步骤,包括中间体的制备以及它们随后在特定条件下的反应。详细的合成路线和反应条件是专有的,没有公开披露。 已知 AZD-8055 是以 10 mmol/L 的浓度溶于二甲基亚砜制备的,用于体外研究 . AZD-8055 的工业生产方法也是专有的,涉及先进的化学合成技术,以确保高纯度和高产率。

化学反应分析

AZD-8055 会发生各种化学反应,主要集中在其与雷帕霉素靶蛋白激酶的相互作用上。 它与 ATP 竞争性结合,抑制雷帕霉素靶蛋白复合物 1 底物(如 p70S6K 和 4E-BP1)以及雷帕霉素靶蛋白复合物 2 底物(如 AKT)的磷酸化 . 这些反应形成的主要产物包括磷酸化蛋白,它们在细胞生长和存活中起着至关重要的作用。

科学研究应用

AZD-8055 在科学研究中具有重要的应用,特别是在化学、生物学、医学和工业领域。 它广泛用于癌症研究,因为它能够抑制雷帕霉素靶蛋白激酶,从而抑制肿瘤细胞生长和增殖 . AZD-8055 在临床前研究中显示出有希望的结果,证明了它作为抗癌药物的潜力。 它还用于与自噬、细胞代谢和信号转导途径相关的研究 .

作用机制

AZD-8055 通过抑制雷帕霉素靶蛋白激酶活性来发挥其作用。 它靶向雷帕霉素靶蛋白复合物 1 和雷帕霉素靶蛋白复合物 2,抑制其各自底物的磷酸化 . 这种抑制导致蛋白合成、细胞生长和存活途径的抑制。 AZD-8055 的分子靶标包括 p70S6K、4E-BP1 和 AKT,它们是细胞生长和代谢的关键调节剂 .

相似化合物的比较

AZD-8055 作为雷帕霉素靶蛋白激酶抑制剂具有高度的选择性和效力,这使其独一无二。 它对所有 I 类磷脂酰肌醇 3 激酶同工型和其他磷脂酰肌醇 3 激酶样激酶家族成员表现出优异的选择性 . 类似的化合物包括 LY294002、PI-103、NVP-BEZ235 和 XL-765,它们也抑制磷脂酰肌醇 3 激酶途径,但可能具有不同的选择性和效力特征 .

生物活性

AZD8055 is a potent, selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. This compound has garnered significant attention due to its potential therapeutic applications in oncology, particularly in treating various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and findings from preclinical and clinical studies.

This compound functions as an ATP-competitive inhibitor of mTOR, a critical regulator of cell growth, proliferation, and survival. By inhibiting both mTORC1 and mTORC2, this compound disrupts key signaling pathways that are often dysregulated in cancer. The compound demonstrates an IC50 value of approximately 0.8 nM against mTOR and shows selectivity over 260 other kinases, making it a promising candidate for cancer therapy .

Antitumor Effects

This compound has been shown to exert significant antitumor effects across various cancer cell lines:

- Cell Proliferation : this compound inhibits proliferation in multiple cancer types, including colon cancer (HCT-15, HCT-116, CT-26) and cervical cancer (HeLa). The half-maximal lethal concentration (LC50) values vary significantly among different cell lines:

| Cell Line | LC50 at 24h (μM) | LC50 at 48h (μM) |

|---|---|---|

| HCT-15 | 107.8 | 9.8 |

| HCT-116 | 124.6 | 21.5 |

| CT-26 | 3.0 | 0.43 |

These results indicate that this compound is more effective in mouse CT-26 cells compared to human HCT-15 and HCT-116 cells .

- Induction of Apoptosis : In studies involving colon cancer cells, this compound treatment led to a concentration-dependent increase in apoptosis as measured by flow cytometry using annexin V staining .

- Glycolysis Inhibition : In HeLa cells, this compound significantly reduced glycolytic activity, as evidenced by decreased lactate production and lactate dehydrogenase (LDH) activity . This suggests that this compound not only inhibits cell proliferation but also alters metabolic pathways critical for tumor growth.

In Vivo Studies

Preclinical studies have demonstrated the efficacy of this compound in vivo using xenograft models:

- Tumor Growth Inhibition : In mice bearing U87-MG human glioma xenografts, oral administration of this compound resulted in significant tumor growth inhibition ranging from 33% to 77% depending on the dosage (2.5 mg/kg to 10 mg/kg) . The treatment was well-tolerated with no significant adverse effects observed.

Clinical Trials

The first-in-man study of this compound assessed its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. The results indicated that this compound could be administered safely with manageable side effects . Further clinical investigations are ongoing to establish its therapeutic potential in various malignancies.

属性

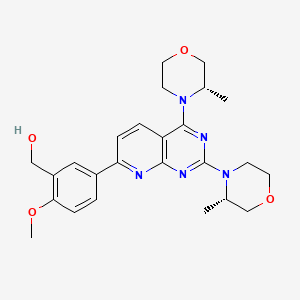

IUPAC Name |

[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLFRAWTRWDEDF-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020704 | |

| Record name | AZD 8055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009298-09-2 | |

| Record name | 5-[2,4-Bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009298-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-8055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8055 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD 8055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8055 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970JJ37FPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。